molecular formula C25H23N5O3S B11497345 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide

2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide

Cat. No.: B11497345
M. Wt: 473.5 g/mol
InChI Key: GNFCAGRWXPXCDY-UHFFFAOYSA-N
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Description

2-{[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of furan-2-carboxylic acid hydrazide, which undergoes cyclization with carbon disulfide to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol . This intermediate is then reacted with various amines and formaldehyde to form Mannich bases . The final step involves the reaction of the appropriate 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions, followed by acidification with acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve refluxing in solvents such as ethanol or acetic acid .

Major Products

The major products formed from these reactions include various substituted triazole and furan derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-{[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring can also interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE lies in its combination of a furan ring, a triazole ring, and a pyrrolidinone moiety, which imparts unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C25H23N5O3S

Molecular Weight

473.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C25H23N5O3S/c31-22(26-16-18-10-12-19(13-11-18)29-14-4-9-23(29)32)17-34-25-28-27-24(21-8-5-15-33-21)30(25)20-6-2-1-3-7-20/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,26,31)

InChI Key

GNFCAGRWXPXCDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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